![molecular formula C24H24O4 B263285 2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone is a synthetic compound that is widely used in scientific research. This compound is also known as Menadione or Vitamin K3. Menadione is a precursor to Vitamin K, which plays a vital role in blood clotting and bone metabolism. Menadione is used in various laboratory experiments to study the biochemical and physiological effects of Vitamin K.

Mechanism of Action

Menadione acts as a coenzyme in the synthesis of Vitamin K-dependent clotting factors in the liver. These clotting factors are essential for blood clotting, and their deficiency can lead to bleeding disorders. Menadione also plays a role in bone metabolism by activating osteocalcin, a protein that is essential for bone formation.

Biochemical and Physiological Effects:

Menadione has various biochemical and physiological effects, including antioxidant activity, pro-oxidant activity, and cytotoxicity. Menadione can generate reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. Menadione also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

Menadione has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. Menadione is also relatively inexpensive and readily available. However, Menadione has limitations in terms of its pro-oxidant activity, which can interfere with the interpretation of experimental results.

Future Directions

There are various future directions for research on Menadione, including exploring its potential therapeutic applications in cancer treatment, investigating its role in bone metabolism, and studying its effects on cellular signaling pathways. Additionally, further research is needed to understand the mechanisms underlying Menadione-induced oxidative stress and cytotoxicity.

Synthesis Methods

Menadione is synthesized by the condensation of 2-methyl-1,4-naphthoquinone and piperonal in the presence of a strong acid catalyst. The reaction yields Menadione as a yellow crystalline solid, which is purified by recrystallization.

Scientific Research Applications

Menadione is used in various scientific research applications, including studying the mechanism of action of Vitamin K, investigating the biochemical and physiological effects of Vitamin K, and exploring the potential therapeutic applications of Menadione.

properties

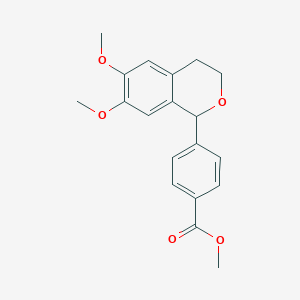

Product Name |

2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone |

|---|---|

Molecular Formula |

C24H24O4 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-[2-(5-methyl-5-phenyl-1,3-dioxan-2-yl)propan-2-yl]naphthalene-1,4-dione |

InChI |

InChI=1S/C24H24O4/c1-23(2,19-13-20(25)17-11-7-8-12-18(17)21(19)26)22-27-14-24(3,15-28-22)16-9-5-4-6-10-16/h4-13,22H,14-15H2,1-3H3 |

InChI Key |

QHUKZKWVEJOWLE-UHFFFAOYSA-N |

SMILES |

CC1(COC(OC1)C(C)(C)C2=CC(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Canonical SMILES |

CC1(COC(OC1)C(C)(C)C2=CC(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)

![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)

![N-[2-(2-ethoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B263214.png)

![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)

![N~1~-[3-methoxy-4-(3-morpholinopropoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B263238.png)

![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)

![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)

![9H-Purine, 6-[[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio]-](/img/structure/B263243.png)

![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)

![Quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]-](/img/structure/B263246.png)

![Benzo[b]benzofuran-4-carboxamide, N-(2-methoxy-5-methylphenyl)-](/img/structure/B263248.png)